molecular formula C20H16N2S3 B2864187 2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine CAS No. 478067-45-7

2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine

Cat. No.: B2864187
CAS No.: 478067-45-7
M. Wt: 380.54
InChI Key: RNBKYAVGMYVQAK-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine is an organic compound that belongs to the thienopyrimidine family This compound features a thieno[3,2-d]pyrimidine core, with benzylsulfanyl and methylphenylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine can be achieved through several routes. One common method involves the cyclization of precursor molecules that contain the necessary functional groups. A possible route is to start with a substituted pyrimidine and introduce the thieno ring and sulfanyl groups through multiple-step reactions that typically require specific catalysts and reaction conditions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimizing these laboratory-scale methods. The focus would be on maximizing yield and purity while minimizing production costs. Large-scale synthesis might involve continuous-flow reactors to ensure efficient mixing and reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine is likely to undergo various types of reactions:

  • Oxidation: Can be oxidized to form sulfoxides and sulfones.

  • Reduction: Reduction reactions can convert sulfoxides back to sulfides.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can occur, altering the benzyl or methylphenyl groups.

Common Reagents and Conditions

Typical reagents for these reactions include:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Different halogenating agents and bases, depending on the target functional groups.

Major Products

The major products depend on the specific reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.

Scientific Research Applications

  • Chemistry: Used as a building block for more complex molecules in synthetic organic chemistry.

  • Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, due to its ability to interact with biological macromolecules.

  • Medicine: Potentially useful in drug design and development, especially for targeting specific proteins or pathways.

  • Industry: Could be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine exerts its effects typically involves:

  • Molecular Targets: Binding to specific proteins, enzymes, or receptors, altering their activity.

  • Pathways: Modulating biological pathways such as signal transduction, enzyme inhibition, or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)-4-thieno[3,2-d]pyrimidine: Lacks the methylphenylsulfanyl group.

  • 2-(Methylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine: Replaces benzylsulfanyl with methylsulfanyl.

  • 4-[(4-Methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine: Lacks the benzylsulfanyl group.

Uniqueness

What makes 2-(benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine unique is the specific combination of its substituents, which can result in distinct chemical reactivity and biological activity compared to its analogs.

There you go—a breakdown of this compound from preparation to applications. Got any thoughts on what makes this compound stand out for you?

Properties

IUPAC Name

2-benzylsulfanyl-4-(4-methylphenyl)sulfanylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2S3/c1-14-7-9-16(10-8-14)25-19-18-17(11-12-23-18)21-20(22-19)24-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBKYAVGMYVQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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